4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Structural chemistry Isomer differentiation Analytical reference

Ensure your research on glutathione reductase activation and kinase inhibitor SAR is built on a foundation of validated chemistry. Procuring 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (CAS 298215-51-7) requires strict attention to its 3-nitro positional isomer configuration; substitution with the 4-nitro analog (CAS 329079-33-6) will introduce uncharacterized variables that invalidate experimental outcomes. Available from select specialist vendors at a minimum purity of 95%, this research tool is essential for probing cellular redox homeostasis in models of cataracts, neurodegeneration, and ischemia-reperfusion injury. Secure your supply chain by requesting a quote from verified manufacturers today.

Molecular Formula C16H13NO4S2
Molecular Weight 347.4 g/mol
CAS No. 298215-51-7
Cat. No. B3035069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
CAS298215-51-7
Molecular FormulaC16H13NO4S2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13NO4S2/c18-15(12-2-1-3-13(10-12)17(19)20)21-14-6-4-11(5-7-14)16-22-8-9-23-16/h1-7,10,16H,8-9H2
InChIKeySWCVPXKFSKTDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (CAS 298215-51-7): An Overview of This Specialized Research Compound


4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (CAS 298215-51-7) is a synthetic, small-molecule organosulfur compound with the molecular formula C16H13NO4S2 and a molecular weight of 347.41 g/mol . It belongs to the class of dithiolane derivatives, which are five-membered heterocyclic compounds containing two sulfur atoms [1]. Structurally, it is a 3-nitrobenzoate ester of 4-(1,3-dithiolan-2-yl)phenol, a feature that distinguishes it from its 4-nitro positional isomer . As a specialized research chemical, it is available from select vendors at a minimum purity of 95% and is intended solely for laboratory research and development purposes .

Critical Procurement Considerations for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate: Why Substitution Is Not Recommended


Generic substitution among dithiolane derivatives is not scientifically sound due to the profound impact of minor structural modifications on biological activity and chemical reactivity. Within this class, the specific position of the nitro group on the benzoate moiety (e.g., 3-nitro vs. 4-nitro) and the nature of the ester linkage are critical determinants of molecular interactions . Patents highlight that specific dithiolane derivatives are designed for particular therapeutic effects, such as enhancing glutathione reductase activity or activating liver function, underscoring the high degree of target selectivity within this chemical space [1][2]. Consequently, substituting 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate with a close analog like the 4-nitro isomer (CAS 329079-33-6) or another dithiolane ester without rigorous validation will invalidate research outcomes and introduce uncharacterized variables .

Quantitative Differentiation Evidence for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate


Structural Identity: Distinguishing the 3-Nitrobenzenecarboxylate Isomer from the 4-Nitro Analog

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is a distinct positional isomer from its 4-nitro analog, 4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzenecarboxylate (CAS 329079-33-6) . This difference is not trivial; the position of the nitro group (meta vs. para) on the benzene ring can dramatically alter the compound's dipole moment, electron density distribution, and, critically, its biological target engagement . While they share a molecular formula (C16H13NO4S2) and molecular weight (347.41 g/mol), the 3-nitro isomer exhibits a higher melting point of 104-106 °C compared to 96-98 °C for the 4-nitro analog, reflecting fundamental differences in their crystal lattice energies and intermolecular interactions .

Structural chemistry Isomer differentiation Analytical reference

Class-Level Potential for Enhanced Glutathione Reductase Activity

The 1,3-dithiolane scaffold is a known pharmacophore for modulating the activity of glutathione reductase (GR), a critical enzyme in cellular antioxidant defense [1]. The patent EP0869126B1 claims that compounds containing this scaffold exhibit an "excellent ability to enhance the activity of glutathione reductase" [1]. While the exact EC50 for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate has not been reported, the class-level inference is that it may retain the capacity to upregulate GR activity, making it a potential tool compound for studying oxidative stress-related conditions like cataracts [1].

Antioxidant therapy Enzyme activation Ophthalmology

Vendor Specifications: A Minimum Purity of 95% for Research-Grade Consistency

For scientific procurement, vendor specifications are a primary source of differentiation. AKSci supplies 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate with a minimum guaranteed purity of 95% . This specification provides a quantitative benchmark for procurement, enabling researchers to source material with a known, baseline level of purity for their experiments. This contrasts with obtaining the compound from custom synthesis where purity may vary and is not guaranteed without additional analytical work.

Chemical sourcing Quality control Assay development

Recommended Research Applications for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Based on Class-Level Evidence


Investigating the Role of Glutathione Reductase in Oxidative Stress Models

Given the class-level evidence that 1,3-dithiolane derivatives can enhance glutathione reductase (GR) activity [1], this compound is best applied as a research tool in cellular models of oxidative stress. Scientists studying conditions such as cataract formation, neurodegeneration, or ischemia-reperfusion injury could use this compound to probe the functional consequences of GR activation on cellular redox homeostasis and viability. Its use as a positive control or mechanistic probe in these assays is supported by the established pharmacology of the dithiolane class.

Use as a Structural Probe in Medicinal Chemistry for Kinase Inhibitor Design

The dithiolane moiety is a recognized scaffold in kinase inhibitor research, with 1,2-dithiolanes demonstrating activity against mutant EGFR tyrosine kinases [1]. While 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is a 1,3-dithiolane, its structural similarity makes it a valuable probe for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound to explore how modifications to the dithiolane core and ester substituents affect target binding, selectivity, and cellular permeability, contributing to the rational design of novel kinase inhibitors.

Serving as an Analytical Standard for Method Development

The compound's distinct physical properties, including its melting point (104-106 °C) [1] and molecular formula (C16H13NO4S2) [2], make it suitable as a reference standard for analytical method development. In laboratories developing HPLC, LC-MS, or GC-MS methods for detecting or quantifying dithiolane derivatives, this compound can serve as a calibration standard. Its guaranteed minimum purity of 95% provides a reliable starting point for establishing method accuracy, precision, and linearity .

Technical Documentation Hub

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